4-[N'-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide
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Overview
Description
4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of brominating agents to introduce the bromo group and hydrazine derivatives to form the hydrazinecarbonyl linkage. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled environmental conditions (temperature, pressure). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain enzymes, which can lead to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Compared to these compounds, 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide is unique due to its specific hydrazinecarbonyl and sulfonamide groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN5O3S/c1-3-16-33(17-4-2)37(35,36)22-13-10-20(11-14-22)26(34)31-32-27-29-24-15-12-21(28)18-23(24)25(30-27)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,31,34)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGFHQEHMFJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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